3-((2,4-dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
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Overview
Description
3-[(2,4-DIMETHOXYPHENYL)(4-ETHYLPIPERAZIN-1-YL)METHYL]-1-ETHYL-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-DIMETHOXYPHENYL)(4-ETHYLPIPERAZIN-1-YL)METHYL]-1-ETHYL-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE typically involves multi-step organic reactions. The starting materials might include 2,4-dimethoxybenzaldehyde, 4-ethylpiperazine, and ethyl acetoacetate. The key steps could involve:
Condensation Reaction: Combining 2,4-dimethoxybenzaldehyde with 4-ethylpiperazine under acidic or basic conditions.
Cyclization: The intermediate product undergoes cyclization with ethyl acetoacetate to form the dihydropyridine ring.
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the dihydropyridine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the dihydropyridine ring, potentially converting it to a fully saturated piperidine ring.
Substitution: Substitution reactions might occur at the aromatic ring or the piperazine moiety, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce a piperidine analog.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound might exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies could focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its dihydropyridine core is reminiscent of calcium channel blockers, suggesting possible cardiovascular applications.
Industry
Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 3-[(2,4-DIMETHOXYPHENYL)(4-ETHYLPIPERAZIN-1-YL)METHYL]-1-ETHYL-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE would depend on its specific biological target. It could interact with enzymes, receptors, or ion channels, modulating their activity. The molecular pathways involved might include inhibition of enzyme activity, blocking of receptor sites, or alteration of ion channel function.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.
Amlodipine: Another dihydropyridine with antihypertensive properties.
Nicardipine: Used for its vasodilatory effects.
Uniqueness
What sets 3-[(2,4-DIMETHOXYPHENYL)(4-ETHYLPIPERAZIN-1-YL)METHYL]-1-ETHYL-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE apart is its unique combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to other dihydropyridines.
Properties
Molecular Formula |
C23H33N3O4 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-[(2,4-dimethoxyphenyl)-(4-ethylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one |
InChI |
InChI=1S/C23H33N3O4/c1-6-24-10-12-25(13-11-24)22(18-9-8-17(29-4)15-20(18)30-5)21-19(27)14-16(3)26(7-2)23(21)28/h8-9,14-15,22,27H,6-7,10-13H2,1-5H3 |
InChI Key |
KXUNCEGTJOMJHW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(C2=C(C=C(C=C2)OC)OC)C3=C(C=C(N(C3=O)CC)C)O |
Origin of Product |
United States |
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